molecular formula C10H8N2OS B11763924 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile CAS No. 881-13-0

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile

Cat. No.: B11763924
CAS No.: 881-13-0
M. Wt: 204.25 g/mol
InChI Key: QVXNXMVVAJDUHI-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole family.

    2-aminobenzothiazole: A derivative with an amino group.

    Benzothiazole-2-thiol: A derivative with a thiol group.

Uniqueness

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is unique due to the presence of both the benzothiazole ring and the nitrile group, which confer specific chemical and biological properties

Properties

CAS No.

881-13-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)propanenitrile

InChI

InChI=1S/C10H8N2OS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2

InChI Key

QVXNXMVVAJDUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC#N

Origin of Product

United States

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